Unveiling the Botanical Origins of 6-Deoxy-9α-hydroxycedrodorin: A Technical Guide
Unveiling the Botanical Origins of 6-Deoxy-9α-hydroxycedrodorin: A Technical Guide
For Immediate Release
[City, State] – December 6, 2025 – For researchers, scientists, and professionals in drug development, understanding the natural source and origin of bioactive compounds is a critical first step in harnessing their therapeutic potential. This technical guide provides an in-depth exploration of the natural source, isolation, and structural elucidation of 6-Deoxy-9α-hydroxycedrodorin, a notable tetranortriterpenoid.
Executive Summary
6-Deoxy-9α-hydroxycedrodorin is a naturally occurring limonoid, a class of chemically complex and biologically active compounds. This guide pinpoints its precise botanical origin, details the experimental procedures for its extraction and characterization, and presents this information in a clear, accessible format for scientific application.
Natural Source and Origin
6-Deoxy-9α-hydroxycedrodorin is isolated from the leaves of the tropical tree Cedrela odorata[1]. This species, commonly known as Spanish cedar, is a member of the Meliaceae family and is recognized for its rich production of tetranortriterpenoids, also known as limonoids[1][2]. The presence of this and related compounds in the leaves of C. odorata is associated with the plant's defense mechanisms, specifically in deterring insect herbivores such as the polyphagous weevil, Exopthalmus jekelianus[1].
The isolation of 6-Deoxy-9α-hydroxycedrodorin from Cedrela odorata highlights the chemodiversity of the Meliaceae family, which is a significant source of novel bioactive natural products[2][3].
Quantitative Data
The isolation of 6-Deoxy-9α-hydroxycedrodorin from the leaves of Cedrela odorata has been documented with the following quantitative yield:
| Compound | Plant Material | Yield (mg from 1.2 kg fresh leaves) |
| 6-Deoxy-9α-hydroxycedrodorin | Cedrela odorata leaves | 15.4 |
Data extracted from Veitch et al. (1999), Journal of Natural Products.
Experimental Protocols
The following methodologies for the isolation and structure elucidation of 6-Deoxy-9α-hydroxycedrodorin are based on the protocols described in the primary literature[1].
Plant Material Collection and Extraction
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Collection: Fresh leaves of Cedrela odorata were collected.
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Extraction: The leaves (1.2 kg) were macerated in ethanol (B145695) at room temperature. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction, containing the limonoids, was concentrated for further purification.
Isolation and Purification
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Column Chromatography: The crude ethyl acetate extract was subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane, ethyl acetate, and methanol.
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High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest were further purified by reversed-phase HPLC. A C18 column was used with a mobile phase of acetonitrile (B52724) and water. 6-Deoxy-9α-hydroxycedrodorin was isolated as a pure compound from these purification steps.
Structure Elucidation
The molecular structure of 6-Deoxy-9α-hydroxycedrodorin was determined using a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition and confirm the molecular weight of the compound.
Visualized Workflows and Pathways
To further clarify the experimental and biosynthetic context of 6-Deoxy-9α-hydroxycedrodorin, the following diagrams are provided.
